molecular formula C12H8Cl2O2S B033224 4,4'-Dichlorodiphenyl sulfone CAS No. 80-07-9

4,4'-Dichlorodiphenyl sulfone

Cat. No. B033224
CAS RN: 80-07-9
M. Wt: 287.2 g/mol
InChI Key: GPAPPPVRLPGFEQ-UHFFFAOYSA-N
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Patent
US05082973

Procedure details

A vertical glass tube having a length of 90 cm and a diameter of 4 cm was packed with glass balls and heated at 70° C. 225 g (2.0 moles) of chlorobenzene, 126 g (1.0 mole) of dimethyl sulfate and 160 g (2.0 moles) of sulfur trioxide were simultaneously fed, dropwise, to the top of the tube at approximately the same rates over 30 minutes. Contrary to the procedure adopted in Example 1, the effluent reaction mixture was not immediately precipitated in dilute sulfuric acid but was continuously recycled to the packed column at a pump rate of 2 l/h. Once all of the starting components had been fed to the reactor, recycling was continued at the same rate for a further half-hour, after which the effluent reaction mixture was precipitated in 1 liter of 5% sulfuric acid. Purification was carried out as described in Example 1 to give 261 g (91%) of bis(4-chlorophenyl) sulfone of 97% purity.
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:8]([O:13]C)(OC)(=O)=[O:9].S(=O)(=O)=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)(=[O:13])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
225 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
126 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
160 g
Type
reactant
Smiles
S(=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A vertical glass tube having
CUSTOM
Type
CUSTOM
Details
the effluent reaction mixture
CUSTOM
Type
CUSTOM
Details
was not immediately precipitated in dilute sulfuric acid
WAIT
Type
WAIT
Details
was continued at the same rate for a further half-hour
CUSTOM
Type
CUSTOM
Details
after which the effluent reaction mixture
CUSTOM
Type
CUSTOM
Details
was precipitated in 1 liter of 5% sulfuric acid
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 261 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.